molecular formula C5H17N2O4PS B1664875 Amifostine monohydrate CAS No. 63717-27-1

Amifostine monohydrate

Cat. No. B1664875
CAS RN: 63717-27-1
M. Wt: 232.24 g/mol
InChI Key: CWHOHHKTRJUFTR-UHFFFAOYSA-N
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Description

Amifostine monohydrate, also known as Ethyol, is an organic thiophosphate cytoprotective agent . It is chemically known as 2-[(3-aminopropyl)amino]ethanethiol dihydrogen phosphate (ester) . It is a white crystalline powder that is freely soluble in water . Its empirical formula is C5H15N2O3PS and it has a molecular weight of 214.22 .


Synthesis Analysis

Amifostine is an inactive prodrug that is converted to an active thiol by dephosphorylation by alkaline phosphatase in the normal endothelium . The hypovascularity and acidity of the tumor environment and the differential expression of alkaline phosphatase in normal and neoplastic tissues contribute to its cytoprotective selectivity .


Molecular Structure Analysis

The molecular formula of Amifostine is C5H15N2O3PS . Its average mass is 214.223 Da and its monoisotopic mass is 214.054092 Da . The structure of Amifostine facilitates its concentration within mitochondria and the microenvironment of chromatin .


Chemical Reactions Analysis

Amifostine has been shown to specifically protect normal tissues from damage caused by radiation and chemotherapy . It is converted to an active thiol metabolite that is responsible for most of the cytoprotective and radioprotective properties . This metabolite binds to and detoxifies reactive metabolites of platinum and alkylating agents, as well as scavenges free radicals .


Physical And Chemical Properties Analysis

Amifostine is a white crystalline powder which is freely soluble in water . Its empirical formula is C5H15N2O3PS and it has a molecular weight of 214.22 .

Scientific Research Applications

Chemoprotective and Radioprotective Effects

Amifostine is recognized for its chemoprotective and radioprotective properties, particularly in oncology. It protects normal tissues in various organs from the effects of radiation and multiple cytotoxic chemotherapeutic drugs. Clinical trials have demonstrated its efficacy in reducing myelotoxicity, nephrotoxicity, xerostomia, and mucositis associated with chemotherapy and radiation therapies, especially in cancers like ovarian, rectal, and head and neck cancer. It improves salivary gland tolerance of high-dose radioiodine treatment and shows promise in treating cytopenia in patients with myelodysplastic syndrome (Capizzi & Oster, 2000).

Hematologic Malignancies and Acute Leukemia

Amifostine has shown potential in treating hematologic malignancies, including myelodysplastic syndrome and acute leukemia. It appears to exert a mitogenic effect on primitive hematopoietic progenitors, resulting in increased colony-forming capacity and prolonged progenitor survival. This unique property positions amifostine as a potential therapeutic agent for bone marrow failure states and in enhancing the cytotoxicity of chemotherapeutic agents in leukemia progenitors (List, 1999).

Selective Cytoprotection and Therapeutic Applications

Amifostine is the first approved radioprotective drug used in clinical practice. Its selectivity in protecting normal tissues from damage caused by radiation and chemotherapy is noteworthy. This cytoprotective mechanism involves free-radical scavenging, DNA protection and repair acceleration, and induction of cellular hypoxia. Its use has been approved for reducing renal toxicity from cisplatin in advanced ovarian cancer and xerostomia in radiation treatment for head and neck cancer. Its potential applications extend to various oncologic settings, with ongoing research to optimize its use (Kouvaris, Kouloulias, & Vlahos, 2007).

Stimulation of Hematopoietic Progenitors

Research has shown that amifostine stimulates the growth of colony-forming units granulocyte, erythroid, macrophage, megakaryocyte (CFU-GEMM), and erythroid bursts (BFU-E) from bone marrow mononuclear cells. This highlights its role as a multipotent hematopoietic stimulant, augmenting the formation and survival of bone marrow progenitors (List, Heaton, Glinsmann-Gibson, & Capizzi, 1998).

Clinical Status and Optimal Use

Amifostine has been evaluated in clinical trials for its effectiveness in protecting normal tissues from the toxic effects of various cytotoxic drugs and radiation, while preserving the antitumor effects of these therapies. Its potential role in treating ineffective hematopoiesis characteristic of myelodysplastic syndromes has also been highlighted (Capizzi Rl, 1999).

Safety And Hazards

Amifostine should be handled with care. It is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Amifostine has potential applications in many other oncologic settings . Novel schedules and routes of administration are under investigation and may further simplify the use of Amifostine, reduce any undesired effects, and considerably broaden its applications .

properties

IUPAC Name

2-(3-aminopropylamino)ethylsulfanylphosphonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N2O3PS.H2O/c6-2-1-3-7-4-5-12-11(8,9)10;/h7H,1-6H2,(H2,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHOHHKTRJUFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCSP(=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H17N2O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20537-88-6 (Parent)
Record name Amifostine monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063717271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70213140
Record name Amifostine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amifostine hydrate

CAS RN

63717-27-1
Record name Amifostine monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063717271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amifostine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMIFOSTINE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L693H6MM64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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